molecular formula C11H9FO3 B13257146 2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid

2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid

Cat. No.: B13257146
M. Wt: 208.18 g/mol
InChI Key: ZKWIWULURDVUMF-UHFFFAOYSA-N
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Description

2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, solvents, and reaction conditions are tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.

    Benzofuran derivatives: Compounds with similar benzofuran rings but different substituents.

Uniqueness

2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid is unique due to the presence of the fluoro and methyl groups on the benzofuran ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its potency and selectivity in various applications compared to other similar compounds .

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

2-(4-fluoro-7-methyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C11H9FO3/c1-6-2-3-8(12)10-7(4-9(13)14)5-15-11(6)10/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

ZKWIWULURDVUMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=CO2)CC(=O)O

Origin of Product

United States

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